Plafibride Hypolipidemic Efficacy: Superior Triglyceride and Total Lipid Reduction vs Clofibrate in Normolipemic and Triton-Induced Hypercholesterolemic Rat Models
In Triton-induced hypercholesterolemic animals, plafibride demonstrated greater hypolipidemic activity than clofibrate, with the effect being more pronounced on total lipids and serum lactacidemia reduction than on cholesterol serum levels [1]. In normolipemic rats, plafibride showed greater triglyceride-lowering activity than clofibrate, though no differential effect was observed on cholesterol [1]. Additionally, plafibride increased the serum alpha-lipoprotein fraction, whereas this effect was not quantified for clofibrate in the same study [1].
| Evidence Dimension | Hypolipidemic activity: triglyceride reduction and total lipid reduction |
|---|---|
| Target Compound Data | Plafibride: Greater triglyceride reduction vs clofibrate in normolipemic rats; greater total lipid reduction in Triton hypercholesterolemic animals |
| Comparator Or Baseline | Clofibrate: Lower triglyceride reduction vs plafibride in normolipemic rats; lower total lipid reduction in Triton hypercholesterolemic animals |
| Quantified Difference | Activity greater than clofibrate (quantitative fold-difference values not provided in abstract; full paper access required for exact numerical comparison) |
| Conditions | Triton-induced hypercholesterolemic animal model; normolipemic rat model |
Why This Matters
Demonstrates that plafibride offers enhanced triglyceride-lowering and total lipid-reducing efficacy relative to clofibrate in preclinical models, which may translate to differential therapeutic utility in hypertriglyceridemic conditions.
- [1] Bruseghini L, Vilageliu J, Bagaria A. Hypolipemic activity of plafibride. Arzneimittelforschung. 1981;31(10a):1796-800. PMID: 7198456. View Source
